tert-Butanol

C4H10O

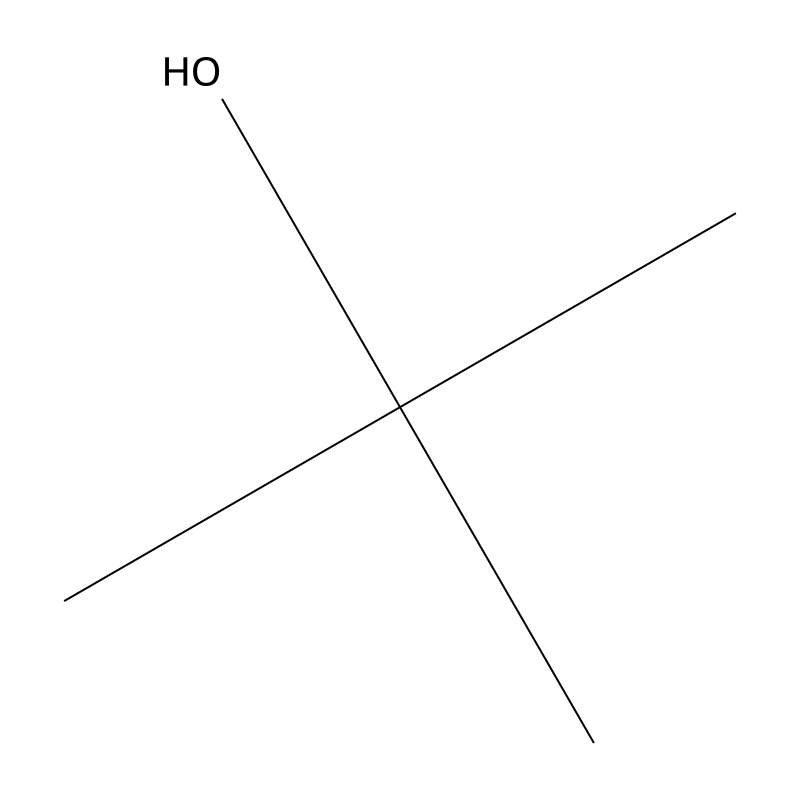

(CH3)3COH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H10O

(CH3)3COH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1X10+6 mg/L at 25 °C /Miscible/

Miscible with ethanol, ethyl ether; soluble in chloroform

1000 mg/mL at 25 °C

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Groundwater Contamination Study

Scientific Field: Environmental Science

Application Summary: Tert-Butanol has been used in studies to evaluate its impact on groundwater, particularly in relation to contamination from leaking underground storage tanks .

Methods of Application: The study involved the evaluation of groundwater contamination due to the release of petroleum containing tert-Butanol from leaking underground storage tanks since the 1980s .

Results: The study found that tert-Butanol poses significant health hazards and should have a maximum contaminant level established. It also suggested that the California Water Resources Control Board’s “Low Threat Closure Policy” should consider tert-Butanol contamination in their closure review .

Biopharmaceutical Formulations

Scientific Field: Biopharmaceuticals

Application Summary: Tert-Butanol is used in the formulation of biopharmaceuticals .

Chemical Synthesis

Scientific Field: Chemistry

Application Summary: Tert-Butanol is used in routine chemical synthesis .

Nitration Reactions

Scientific Field: Organic Chemistry

Application Summary: Tert-Butyl Nitrite (TBN), which can be derived from tert-Butanol, is used in nitration reactions of alkane, alkene, alkyne, and aromatic compounds .

Methods of Application: The specific methods of application in this context involve using TBN as a source of oxygen and nitrogen .

Collaborative Purification of Tert-Butanol and N2O

Application Summary: Tert-Butanol and N2O were simultaneously treated harmlessly in the end treatment process of caprolactam exhaust emission .

Methods of Application: The study was carried out based on zeolite catalysts. A series of molecular sieves, including FER, MOR, ZSM-5, Y, and BEA, were selected as the catalyst objects, and the 1.5% wt Fe and Co were, respectively, loaded on the zeolite catalysts via the impregnation method .

Results: It was found that the catalytic performance of BEA was the best among the molecular sieves. Comparing the catalytic performance of Fe-BEA under different load gradients (0.25~2%), it was found that 1.5% Fe-BEA possessed the best catalytic activity .

Oxidation of 5-Hydroxymethylfurfural

Application Summary: Tert-Butanol can be used as a solvent in the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid using Cu-MnO2 as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant .

Mechanistic Investigation of Tert-Butanol’s Impact on Biopharmaceutical Formulations

Application Summary: Tert-Butanol’s impact on biopharmaceutical formulations was investigated .

tert-Butyl alcohol, also known as 2-methyl-2-propanol or t-BuOH, is the simplest tertiary alcohol []. It has the chemical formula (CH₃)₃COH. Unlike other butanol isomers (1-butanol, 2-butanol, and isobutanol), the hydroxyl group (OH) in tert-butanol is bonded to a central carbon atom with three methyl groups attached to it []. tert-Butanol is a naturally occurring compound found in fruits like guava []. Due to its unique properties, tert-butanol has significant applications in various scientific research fields, including organic chemistry, biochemistry, and material science [, ].

Molecular Structure Analysis

The key feature of tert-butanol's structure is the presence of a tertiary alcohol group. The central carbon atom is bonded to three methyl groups, hindering rotation around the C-OH bond. This steric hindrance influences the reactivity and solubility of the molecule compared to primary or secondary alcohols []. Additionally, the three bulky methyl groups create a relatively spherical shape, affecting how tert-butanol interacts with other molecules [].

Chemical Reactions Analysis

tert-Butanol can undergo various chemical reactions due to the presence of the hydroxyl group. Here are some relevant reactions:

- Dehydration: tert-Butanol can be dehydrated to form isobutylene (C₄H₈) in the presence of an acid catalyst []. This reaction is often used in industrial settings to produce isobutylene, a key starting material for various polymers [].

- Esterification: tert-Butanol can react with carboxylic acids to form esters. These esters can be used as solvents, flavors, or fragrances [].

- Oxidation: tert-Butanol can be oxidized to form acetone ((CH₃)₂CO) under specific conditions. This reaction is less common but can be used in organic synthesis.

Note

Due to the steric hindrance around the hydroxyl group, tert-butanol generally reacts slower than primary or secondary alcohols in substitution reactions.

Physical And Chemical Properties Analysis

Tert-Butanol can be synthesized through several methods:

- Hydration of Isobutylene: This is the most common method, where isobutylene reacts with water in the presence of concentrated sulfuric acid:

- Grignard Reaction: Another method involves the reaction between acetone and methylmagnesium chloride.

- Catalytic Hydration: Tert-butanol can also be produced via catalytic hydration of isobutylene using various catalysts .

Tert-Butanol exhibits specific interactions that are important for safety and handling:

- It reacts violently with strong oxidizing agents such as perchlorates and permanganates.

- Contact with strong mineral acids can lead to the production of flammable gases like isobutylene.

- Tert-butanol should be stored away from strong bases and certain metal compounds due to potential hazardous reactions .

Tert-butanol shares similarities with other butanol isomers but has distinct properties that set it apart. Here are some comparable compounds:

| Compound | Structure | Characteristics |

|---|---|---|

| 1-Butanol | CH₃(CH₂)₃OH | Primary alcohol; more reactive than tert-butanol |

| Isobutanol | (CH₃)₂CHOH | Secondary alcohol; less stable than tert-butanol |

| Butan-2-ol | CH₃CH(OH)CH₂CH₃ | Secondary alcohol; similar reactivity profile |

Uniqueness of Tert-Butanol:

Tert-butanol's unique tertiary structure makes it less reactive towards oxidation compared to its primary and secondary counterparts. Its significant role as a solvent and chemical intermediate further distinguishes it within the butanol family .

Laboratory Synthesis Methods

Laboratory synthesis methodologies for tert-butanol encompass diverse approaches that provide research-scale access to this important tertiary alcohol [7]. These methods offer advantages including mild reaction conditions, high selectivity, and compatibility with various functional groups [8].

Grignard Reaction Using Acetone and Methylmagnesium Chloride

The Grignard reaction between acetone and methylmagnesium chloride represents a fundamental organometallic approach for tert-butanol synthesis [7] [8]. This methodology exploits the nucleophilic character of the Grignard reagent to achieve carbon-carbon bond formation followed by hydrolytic workup [9].

The reaction mechanism initiates with nucleophilic attack of the methyl carbanion equivalent in methylmagnesium chloride upon the electrophilic carbonyl carbon of acetone [7]. The resulting magnesium alkoxide intermediate undergoes hydrolysis with water or aqueous acid to yield tert-butanol as the final product [8]. The stereochemical outcome produces exclusively the tertiary alcohol due to the symmetrical nature of acetone and the single methyl group addition [9].

Experimental procedures typically employ anhydrous conditions with diethyl ether or tetrahydrofuran as coordinating solvents [12]. The methylmagnesium chloride reagent concentration generally ranges from 1.0-3.0 molar in ethereal solution [12]. Reaction temperatures are maintained at 0°C to room temperature to control the exothermic nature of the carbon-carbon bond forming step [8].

Table 3: Grignard Reaction Conditions and Yields

| Reaction Component | Quantity | Reaction Conditions | Result |

|---|---|---|---|

| Acetone | 1.0 equivalent | Temperature: 0-25°C | Product: tert-Butanol |

| Methylmagnesium chloride | 1.1-1.2 equivalents | Solvent: Diethyl ether | Yield: 85-95% |

| Hydrolysis medium | Aqueous acid/water | Time: 2-4 hours | Purity: >95% |

The synthetic utility of this methodology extends beyond simple tert-butanol preparation to encompass mechanistic studies and educational applications [7]. The reaction demonstrates classical organometallic reactivity patterns and provides excellent yields under appropriately controlled conditions [8]. Workup procedures involve careful quenching of excess Grignard reagent followed by extraction and purification of the alcohol product [12].

Alternative Synthetic Pathways and Novel Approaches

Contemporary research has identified several alternative synthetic pathways for tert-butanol preparation that offer unique advantages for specific applications [21] [24]. These methodologies encompass both traditional organic transformations and innovative catalytic approaches [22].

Deprotection of trimethylsilyl ethers represents one established alternative route utilizing ionic liquid catalysts [13]. The methodology employs 1,3-disulfonic acid imidazolium hydrogen sulfate as a recyclable catalyst in methanol solvent at ambient temperature [13]. This approach achieves quantitative conversion within five minutes while offering environmental advantages through catalyst recyclability [13].

Novel catalytic strategies have emerged for indirect tert-butanol synthesis through cascade reaction sequences [24]. Research demonstrates the utilization of tert-butanol as both solvent and hydrogen donor in biomass conversion processes [24]. Heteropolyacid catalysts such as H₄SiW₁₂O₄₀ facilitate multiple reaction steps including dehydration, transfer hydrogenation, and selective product formation [24].

Table 4: Alternative Synthesis Methods Comparison

| Method | Catalyst System | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Silyl ether deprotection | Ionic liquid [Dsim]HSO₄ | 20°C, 5 minutes | Catalyst recyclability, mild conditions |

| Cascade biomass conversion | H₄SiW₁₂O₄₀ | 90-130°C, atmospheric pressure | Multiple reaction steps, sustainable feedstocks |

| Photocatalytic synthesis | Platinum/titanium dioxide | Visible light, ambient temperature | Green chemistry, renewable energy |

Photocatalytic methodologies represent emerging approaches for sustainable tert-butanol synthesis [26]. These systems utilize visible light activation of semiconductor catalysts to promote carbon-carbon bond formation and subsequent functional group transformations [26]. Research demonstrates the potential for methyl tert-butyl ether as a protecting group in photocatalytic coupling reactions [26].

Metabolic engineering approaches have explored biosynthetic pathways for tert-butanol analogs through modified microorganisms [21]. Computational pathway design algorithms identify novel enzyme cascades that could potentially access tertiary alcohol products from renewable feedstocks [21]. These methodologies represent future directions for sustainable tert-butanol production [22].

Nucleophilic Substitution Unimolecular Reaction Mechanisms with tert-Butanol

The nucleophilic substitution unimolecular reaction mechanism represents the predominant pathway for tert-butanol transformations under acidic conditions. This mechanism proceeds through a characteristic two-step process that distinguishes it from the concurrent bimolecular substitution mechanism.

The initial step involves the protonation of the hydroxyl group by a strong acid catalyst, converting the poor hydroxide leaving group into a highly favorable water molecule. This protonation step occurs rapidly with an activation energy of less than 10 kilojoules per mole, establishing a pre-equilibrium between the neutral alcohol and its protonated form. The protonation process can be represented by the equilibrium: tert-butanol + hydronium ion ⇌ protonated tert-butanol + water.

The rate-determining step follows with the heterolytic cleavage of the carbon-oxygen bond in the protonated alcohol, resulting in the departure of water as a leaving group and the formation of the tertiary carbocation intermediate. This step requires an activation energy of approximately 85-95 kilojoules per mole and demonstrates strong temperature dependence. The carbocation intermediate adopts a trigonal planar geometry with the positive charge residing in an empty p-orbital, making it highly electrophilic and reactive.

The final step involves the rapid nucleophilic attack by the available nucleophile on the planar carbocation intermediate. Due to the planar geometry of the carbocation, nucleophilic attack can occur from either face of the molecule with equal probability, leading to racemization when the reaction center is a stereocenter. This step proceeds with minimal activation energy and occurs at diffusion-controlled rates of 10^8 to 10^10 M^-1s^-1.

The overall reaction rate follows first-order kinetics with respect to the tert-butanol concentration, as the nucleophile concentration does not affect the rate-determining carbocation formation step. Under typical laboratory conditions at 298 K, the overall rate constant ranges from 10^-6 to 10^-3 s^-1, depending on the acid concentration and nucleophile strength.

Tertiary Carbocation Formation and Stability

The tertiary carbocation intermediate generated from tert-butanol represents one of the most stable carbocation species in organic chemistry, owing to the presence of three electron-donating alkyl groups attached to the positively charged carbon center. This exceptional stability arises from multiple stabilizing interactions that effectively distribute the positive charge throughout the molecular framework.

Inductive Stabilization Mechanisms

The primary stabilization mechanism involves the inductive effect of the three methyl groups attached to the carbocation center. Each methyl group acts as an electron-donating substituent, releasing electron density toward the positively charged carbon through the sigma bonding network. This electron donation creates a dipole moment that partially neutralizes the positive charge, with the stabilization energy being directly proportional to the number of alkyl substituents. The stability order follows the well-established pattern: tertiary > secondary > primary > methyl carbocations.

Hyperconjugation Effects

Hyperconjugation represents the second major stabilization mechanism, involving the overlap of filled carbon-hydrogen sigma bonds with the empty p-orbital of the carbocation center. The tertiary butyl carbocation possesses nine carbon-hydrogen bonds in the three methyl groups, each capable of participating in hyperconjugative interactions. This extensive hyperconjugation network effectively delocalizes the positive charge across multiple bonds, significantly lowering the overall energy of the intermediate.

Spectroscopic evidence supports the hyperconjugation model, with infrared spectroscopy revealing characteristic low-frequency carbon-hydrogen stretching vibrations at 2839 cm^-1 in the tertiary butyl carbocation. These red-shifted frequencies indicate weakened carbon-hydrogen bonds due to electron donation to the empty p-orbital. However, recent studies suggest that hydrogen bonding interactions with the surrounding medium may also contribute to these spectroscopic observations.

Environmental Stability Factors

The stability of tertiary carbocations varies significantly with the reaction medium and conditions. In superacid media, the tertiary butyl carbocation can persist for extended periods, with lifetimes ranging from 10^-3 to 1 second. These highly acidic conditions minimize nucleophilic attack and base-catalyzed elimination reactions, allowing for detailed spectroscopic characterization of the carbocation structure.

In aqueous solutions at ambient temperature, the carbocation lifetime decreases to 10^-6 to 10^-3 seconds due to rapid reaction with water molecules acting as nucleophiles. The presence of competing nucleophiles and bases in aqueous media accelerates the consumption of the carbocation intermediate, limiting its accumulation and direct observation.

Near-critical and supercritical water conditions present unique environments for carbocation formation and stability. At temperatures of 225-250°C and pressures of 34.5 MPa, the altered dielectric properties of water facilitate carbocation formation while maintaining sufficient nucleophilicity for rapid reaction. Under these conditions, carbocation lifetimes range from 10^-9 to 10^-6 seconds, enabling ultrafast reaction kinetics.

Dehydration Reaction Dynamics

Autocatalytic Elimination Unimolecular Mechanism in Near-Critical Water

The dehydration of tert-butanol in near-critical water proceeds through a unique autocatalytic elimination unimolecular mechanism that distinguishes it from conventional acid-catalyzed dehydration reactions. This mechanism operates effectively at temperatures of 225-250°C and pressures of 34.5 MPa, where water exhibits dramatically altered physicochemical properties.

Mechanistic Framework

The autocatalytic mechanism involves tert-butanol functioning simultaneously in three distinct roles: as an Arrhenius acid, as a Brønsted acid, and as the substrate undergoing dehydration. This multifunctional behavior creates a self-sustaining catalytic cycle that accelerates the dehydration process without requiring external acid catalysts.

In the first role, tert-butanol acts as an Arrhenius acid by dissociating in water to produce hydronium ions and tert-butoxide ions. The dissociation equilibrium can be expressed as: tert-butanol + water ⇌ hydronium ion + tert-butoxide ion. The acid dissociation constant increases dramatically from 10^-18 at standard conditions to approximately 10^-9 at 250°C, representing a 10^9-fold enhancement in acidity.

The second role involves tert-butanol acting as a Brønsted acid in direct intermolecular interactions with other tert-butanol molecules. This process creates the conjugate acid-base pair: protonated tert-butanol and tert-butoxide ion. The Brønsted acid behavior becomes increasingly important as tert-butanol concentrations increase and water activity decreases.

The third role involves tert-butanol serving as the substrate that undergoes dehydration through the elimination unimolecular mechanism. The protonated tert-butanol molecules generated through the first two roles lose water to form tertiary carbocations, which subsequently eliminate protons to yield isobutene.

Kinetic Analysis

The kinetic behavior of the autocatalytic mechanism follows complex rate expressions that account for the multiple roles of tert-butanol. The overall rate law incorporates terms for both the Arrhenius acid dissociation and the Brønsted acid interactions. The rate constant for the dehydration reaction at 225°C is approximately 8.5 × 10^-4 s^-1, increasing to 1.2 × 10^-3 s^-1 at 250°C.

The activation energy for the autocatalytic mechanism is 142 kJ/mol, with an activation entropy of 82 J/mol·K. These thermodynamic parameters indicate that the dehydration process is highly endothermic and favored by elevated temperatures. The positive activation entropy suggests that the transition state involves significant molecular reorganization and bond breaking.

Ether Formation and Decomposition

A critical aspect of the autocatalytic mechanism involves the formation and subsequent decomposition of di-tert-butyl ether as an intermediate species. The ether forms through the nucleophilic attack of tert-butanol on the tertiary carbocation intermediate, creating a temporary reservoir of reactive intermediates. The ether subsequently undergoes acid-catalyzed decomposition to regenerate carbocations and continue the dehydration process.

The inclusion of ether formation and decomposition in the kinetic model significantly improves the agreement between theoretical predictions and experimental observations. Alternative models that neglect ether chemistry fail to accurately reproduce the experimental kinetic data, highlighting the importance of these pathways in the overall mechanism.

Catalyst Effects on Dehydration Pathways

The dehydration of tert-butanol exhibits remarkable sensitivity to catalyst type, concentration, and reaction conditions, with different catalysts promoting distinct mechanistic pathways and reaction selectivities. Understanding these catalyst effects is crucial for optimizing dehydration processes and controlling product distributions.

Acid Catalysis Mechanisms

Traditional mineral acids such as sulfuric acid and phosphoric acid promote dehydration through classical acid catalysis mechanisms. Sulfuric acid catalysis reduces the activation energy from 142 kJ/mol in the uncatalyzed reaction to 85 kJ/mol, representing a rate enhancement of approximately 10^4-fold at 373 K. The mechanism involves protonation of the hydroxyl group followed by water elimination and carbocation formation.

Phosphoric acid catalysis provides similar rate enhancements with an activation energy of 95 kJ/mol and rate enhancement of 10^3-fold. The slightly higher activation energy compared to sulfuric acid reflects the weaker acid strength of phosphoric acid, but the mechanism remains fundamentally similar with protonation-elimination sequences.

Solid Acid Catalysis

Heterogeneous solid acid catalysts offer advantages in terms of catalyst recovery and reduced corrosion, though they typically provide lower activity than homogeneous acids. Alumina catalysts promote dehydration with an activation energy of 125 kJ/mol and rate enhancement of 10^2-fold. The surface acidity of alumina creates active sites for alcohol adsorption and subsequent dehydration.

Zeolite catalysts, particularly H-ZSM-5, combine strong acid sites with shape selectivity effects. The activation energy for zeolite-catalyzed dehydration is 110 kJ/mol with rate enhancements of 10^3-fold. The microporous structure of zeolites can influence product selectivity by constraining transition state geometries and favoring specific elimination pathways.

Ion Exchange Resin Catalysis

Ion exchange resins, particularly sulfonic acid-functionalized polymers, represent highly effective catalysts for tert-butanol dehydration. These catalysts achieve the lowest activation energies of 75 kJ/mol and the highest rate enhancements of 10^5-fold. The high local concentration of acid sites on the resin surface creates microenvironments that facilitate alcohol protonation and dehydration.

The selectivity for isobutene formation remains high (98-99%) with ion exchange resin catalysts, indicating that the elimination unimolecular mechanism predominates over competing substitution or rearrangement pathways. The polymer matrix provides a hydrophobic environment that favors product desorption and minimizes secondary reactions.

Catalyst Deactivation Mechanisms

Catalyst deactivation represents a significant challenge in tert-butanol dehydration processes. Primary alcohols cause more severe deactivation than secondary or tertiary alcohols due to their tendency to form strongly adsorbed oligomeric species on acid sites. The deactivation follows an inverse exponential decay pattern, with activity declining most rapidly during the initial stages of reaction.

Tertiary alcohols, including tert-butanol, exhibit an apparent activation period during the initial stages of reaction. This activation behavior may result from the gradual development of optimal acid site distributions or the removal of surface impurities that initially block active sites.

Kinetic Studies of Isobutylene Formation

Comprehensive kinetic studies of isobutylene formation from tert-butanol dehydration have provided detailed insights into reaction mechanisms, rate-determining steps, and the influence of reaction conditions on product formation rates. These studies encompass a wide range of experimental conditions, from ambient temperature substitution reactions to high-temperature pyrolysis processes.

Temperature Dependence Studies

Kinetic measurements across temperature ranges from 298 K to 1850 K reveal distinct mechanistic regimes for tert-butanol conversion to isobutylene. At low temperatures (298-373 K), the reaction proceeds through acid-catalyzed mechanisms with rate constants of 10^-6 to 10^-3 s^-1. The temperature dependence follows Arrhenius behavior with activation energies of 75-95 kJ/mol, depending on the catalyst system.

At intermediate temperatures (373-673 K), thermal dehydration becomes competitive with acid-catalyzed pathways. The activation energy for thermal dehydration is approximately 142 kJ/mol, reflecting the higher energy barrier for unassisted carbon-oxygen bond cleavage. The rate constants in this regime range from 10^-3 to 10^-1 s^-1, with equilibrium being established within 30 seconds at 523 K.

High-temperature pyrolysis studies (950-1850 K) reveal that hydrogen elimination becomes the dominant decomposition pathway, with hydrogen abstraction reactions controlling the primary decomposition rather than direct dehydration. The mechanistic transition from elimination unimolecular to hydrogen abstraction pathways occurs gradually over the temperature range of 673-950 K.

Pressure Effects on Reaction Kinetics

The influence of pressure on tert-butanol dehydration kinetics has been investigated extensively in near-critical and supercritical water systems. Pressure effects are particularly pronounced in the near-critical regime where small pressure changes can dramatically alter solvent properties and reaction rates.

At 250°C, the dehydration rate constant increases from 8.5 × 10^-4 s^-1 at 34.5 MPa to 1.2 × 10^-3 s^-1 at higher pressures. This pressure dependence reflects the influence of water density and dielectric constant on the autocatalytic mechanism. Higher pressures increase water density, which enhances the solvation of ionic intermediates and facilitates carbocation formation.

The pressure dependence of the equilibrium constant for isobutylene formation follows the expected thermodynamic relationship, with higher pressures favoring the reactant (tert-butanol) due to the positive volume change associated with dehydration. However, the kinetic enhancement at higher pressures often outweighs the thermodynamic disadvantage, resulting in faster overall conversion rates.

Isotope Effect Studies

Kinetic isotope effect studies using deuterium-labeled tert-butanol have provided insights into the rate-determining steps and transition state structures in dehydration reactions. The observed isotope effects depend on the specific mechanism and reaction conditions, with primary isotope effects indicating carbon-hydrogen bond breaking in the rate-determining step.

For elimination unimolecular mechanisms, primary isotope effects of 2-5 are typically observed when deuterium is substituted at the beta position relative to the leaving group. These values are consistent with partial carbon-hydrogen bond breaking in the transition state, supporting the concerted nature of the elimination process.

Secondary isotope effects of 1.1-1.3 are observed for alpha-deuterium substitution, indicating that changes in carbon hybridization occur during the rate-determining step. These effects provide evidence for carbocation formation and the transition from sp^3 to sp^2 hybridization at the reaction center.

Unique Reactivity Characteristics

Resistance to Oxidation Mechanisms

The exceptional resistance of tert-butanol to oxidation represents one of its most distinctive chemical properties, arising from the unique structural features of the tertiary alcohol framework. This resistance manifests across a wide spectrum of oxidizing conditions and reagents, making tert-butanol valuable as a stable solvent and chemical intermediate.

Structural Basis for Oxidation Resistance

The oxidation resistance of tert-butanol stems from the absence of alpha-hydrogen atoms adjacent to the carbon-oxygen bond. Primary and secondary alcohols undergo facile oxidation through hydrogen abstraction at the alpha position, leading to aldehyde or ketone formation. The tertiary structure of tert-butanol eliminates this oxidation pathway, as the carbon bearing the hydroxyl group is fully substituted with methyl groups.

The steric crowding around the tertiary carbon center creates an additional barrier to oxidation by limiting the approach of oxidizing agents to the reaction site. The three methyl groups create a protective shield that prevents close contact between oxidizing species and the carbon-oxygen bond, effectively blocking most oxidation pathways.

Oxidation Behavior with Common Oxidizing Agents

Molecular oxygen represents the mildest oxidizing condition, and tert-butanol shows complete resistance to air oxidation under normal conditions. At temperatures up to 373 K, no detectable oxidation products are formed even after extended exposure to air. The reaction rate with molecular oxygen is less than 10^-6 M^-1s^-1, indicating virtually no reaction under ambient conditions.

Hydrogen peroxide oxidation of tert-butanol proceeds only under acidic conditions and elevated temperatures, with a rate constant of approximately 10^-4 M^-1s^-1 at 298 K. The primary product is tert-butyl hydroperoxide rather than complete oxidation to carbonyl compounds. This reaction likely proceeds through radical chain mechanisms initiated by trace metal catalysts rather than direct oxidation of the alcohol.

Strong oxidizing agents such as potassium permanganate and chromic acid can oxidize tert-butanol, but the reaction rates are significantly lower than those observed with primary or secondary alcohols. The rate constants are 10^-2 M^-1s^-1 and 10^-1 M^-1s^-1, respectively, and the oxidation products are typically acetone and carbon dioxide, resulting from carbon-carbon bond cleavage rather than conventional alcohol oxidation.

Radical-Mediated Oxidation Processes

Hydroxyl radical oxidation represents the most aggressive oxidation condition, with rate constants of 10^8 M^-1s^-1 for hydrogen abstraction reactions. Even under these extreme conditions, tert-butanol demonstrates selective reactivity, with hydrogen abstraction occurring preferentially at the methyl groups rather than at the tertiary carbon center.

The products of hydroxyl radical oxidation include various carbon-centered radicals and subsequent oxidation products. However, the formation of these products requires multiple radical chain steps, and the overall process is less efficient than the oxidation of primary or secondary alcohols. The resistance to hydroxyl radical oxidation makes tert-butanol useful as a radical scavenger in mechanistic studies, though recent research indicates that secondary peroxyl radicals formed from tert-butanol can participate in further oxidation reactions.

Practical Implications of Oxidation Resistance

The oxidation resistance of tert-butanol has important practical implications for its use in chemical processes and formulations. The stability toward oxidation makes tert-butanol suitable for use in applications where chemical inertness is required, such as in extraction processes, chromatographic separations, and as a solvent for sensitive reactions.

However, the oxidation resistance also presents challenges when intentional oxidation is desired. The development of effective oxidation protocols for tert-butanol requires harsh conditions or specialized catalysts, limiting the synthetic utility of such transformations. The resistance to oxidation also complicates the environmental fate of tert-butanol, as biodegradation processes that rely on oxidative metabolism may be inhibited.

Formation of tert-Butoxide as Strong Non-nucleophilic Base

The deprotonation of tert-butanol with strong bases generates tert-butoxide ion, which exhibits the unusual combination of strong basicity and poor nucleophilicity. This characteristic makes tert-butoxide particularly valuable in organic synthesis for reactions requiring selective proton abstraction without competing nucleophilic substitution.

Basicity and Acid-Base Properties

The basicity of tert-butoxide exceeds that of hydroxide ion and other simple alkoxide ions due to the electron-donating effects of the three methyl groups. The inductive effect of the alkyl substituents increases the electron density on the oxygen atom, enhancing its ability to accept protons. The conjugate acid (tert-butanol) has a pKa of approximately 17, making tert-butoxide a strong base in organic solvents.

The enhanced basicity of tert-butoxide relative to other alkoxide ions follows the order: tert-butoxide > isopropoxide > ethoxide > methoxide. This trend reflects the increasing electron donation from more highly substituted alkyl groups. The strong basicity makes tert-butoxide effective for deprotonating relatively weak acids, including terminal alkynes, active methylene compounds, and enolizable ketones.

Poor Nucleophilicity and Steric Effects

Despite its strong basicity, tert-butoxide exhibits poor nucleophilicity in substitution reactions due to severe steric hindrance. The three methyl groups create a bulky environment around the oxygen atom that prevents close approach to electrophilic centers. This steric crowding makes nucleophilic substitution reactions, particularly the bimolecular substitution mechanism, extremely slow or prohibited entirely.

The poor nucleophilicity of tert-butoxide is evident in its inability to participate in typical Williamson ether synthesis reactions or bimolecular nucleophilic substitution reactions with primary alkyl halides. Instead, tert-butoxide preferentially acts as a base, abstracting protons from beta positions to promote elimination reactions. This selectivity makes tert-butoxide particularly useful for generating the less substituted alkenes in elimination reactions, following the Hofmann elimination pattern rather than the Zaitsev rule.

Synthetic Applications and Reaction Selectivity

The unique combination of strong basicity and poor nucleophilicity makes tert-butoxide valuable in several synthetic applications. In elimination reactions, tert-butoxide preferentially abstracts protons from the less substituted carbon, leading to the formation of terminal alkenes or less substituted internal alkenes. This regioselectivity is opposite to that observed with smaller, more nucleophilic bases.

The non-nucleophilic nature of tert-butoxide makes it ideal for reactions where base-promoted elimination must occur without competing substitution. Examples include the preparation of alkenes from alkyl halides where substitution products would be undesirable, and the generation of enolate anions from ketones where nucleophilic attack on the carbonyl carbon must be avoided.

Metal tert-Butoxide Complexes

Metal tert-butoxide complexes, particularly those of sodium, potassium, and lithium, are commonly used as strong, non-nucleophilic bases in organic synthesis. These complexes often exist as aggregated structures in solution, with the metal cations coordinating to multiple tert-butoxide anions. The aggregation can influence the reactivity and selectivity of the base, with more aggregated species generally showing reduced basicity but enhanced selectivity.

The choice of metal counterion affects the properties of the tert-butoxide base. Potassium tert-butoxide is more ionic and generally more basic than sodium tert-butoxide, while lithium tert-butoxide shows increased coordination effects that can influence reaction outcomes. The solubility of metal tert-butoxide complexes varies significantly with the metal and solvent, affecting their practical applications in synthesis.

Hypochlorite Formation Reactions

The reaction of tert-butanol with chlorine and base to form tert-butyl hypochlorite represents a unique transformation that generates one of the few stable organic hypochlorites. This reaction provides access to a valuable chlorinating agent that exhibits distinctive reactivity patterns compared to inorganic hypochlorites.

Hypochlorite Formation Mechanism

The formation of tert-butyl hypochlorite proceeds through the reaction of tert-butanol with chlorine in the presence of a base, typically sodium hydroxide. The overall reaction can be represented as: tert-butanol + chlorine + sodium hydroxide → tert-butyl hypochlorite + sodium chloride + water. The reaction is typically carried out at low temperatures (0-5°C) to prevent decomposition of the hypochlorite product.

The mechanism involves the initial formation of hypochlorous acid from the reaction of chlorine with water, followed by the displacement of water by tert-butanol to form the organic hypochlorite. The base serves to neutralize the hydrochloric acid byproduct and maintain favorable reaction conditions. The tertiary structure of tert-butanol is crucial for hypochlorite stability, as primary and secondary alcohols form unstable hypochlorites that decompose rapidly.

Stability and Decomposition Pathways

tert-Butyl hypochlorite exhibits greater stability than most organic hypochlorites, but it remains thermally and photochemically unstable. The compound can be stored for extended periods at low temperatures in the dark, but exposure to light or elevated temperatures leads to decomposition. The decomposition products include acetone, methyl chloride, and other fragmentation products.

The thermal stability of tert-butyl hypochlorite has been studied extensively, with decomposition rates being highly dependent on temperature and light exposure. Pure samples can be heated to 90°C for 44 hours without significant decomposition when kept in darkness, but exposure to ordinary laboratory light causes rapid decomposition even at room temperature. The photochemical decomposition follows radical pathways involving homolytic cleavage of the oxygen-chlorine bond.

Synthetic Applications and Reactivity

tert-Butyl hypochlorite serves as a versatile chlorinating agent in organic synthesis, particularly for the preparation of organic chloramines and other nitrogen-containing compounds. The reaction with secondary amines produces the corresponding chloramines: secondary amine + tert-butyl hypochlorite → chloramine + tert-butanol. This transformation is valuable for generating reactive nitrogen species that can participate in further synthetic transformations.

Recent studies have demonstrated the utility of tert-butyl hypochlorite in the synthesis of chlorinated indole and oxindole derivatives. The reagent can promote chlorooxidation of indoles, chlorination of oxindoles, and decarboxylative chlorination of indole carboxylic acids. These reactions proceed through radical mechanisms involving homolytic cleavage of the oxygen-chlorine bond to generate chlorine and oxygen radicals.

Mechanistic Insights from Radical Reactions

The radical chemistry of tert-butyl hypochlorite has been investigated using radical trapping experiments and mechanistic studies. The homolytic cleavage of the oxygen-chlorine bond generates chlorine radicals and tert-butoxyl radicals, both of which can participate in subsequent reactions. The radical pathways can be inhibited by radical scavengers such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and BHT (butylated hydroxytoluene).

The radical mechanisms involving tert-butyl hypochlorite typically proceed through addition-elimination sequences, with the initial radical addition followed by elimination of stable molecular fragments. The stereochemistry and regioselectivity of these reactions depend on the specific substrate and reaction conditions, with steric factors playing important roles in determining product distributions.

Physical Description

Liquid; Pellets or Large Crystals, Liquid; Other Solid

Colorless solid or liquid (above 78 degrees F) with a camphor-like odor; Note: Often used in aqueous solutions; [NIOSH]

Solid

COLOURLESS LIQUID OR CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.

Colorless solid or liquid (above 77 °F) with a camphor-like odor.

Colorless solid or liquid (above 77 °F) with a camphor-like odor. [Note: Often used in aqueous solutions.]

Color/Form

Colorless liquid or rhombic prisms or plates

Crystals

Colorless liquid or solid (above 77 °F) [Note: Often used in aqueous solutions].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

82.3 °C

82.40 °C. @ 760.00 mm Hg

83 °C

180 °F

Flash Point

11 °C

52 °F (11 °C) (Closed cup)

11 °C c.c.

52 °F

Heavy Atom Count

Vapor Density

2.55 (Air = 1)

Relative vapor density (air = 1): 2.6

2.55

Density

0.7886 g/cu cm at 20 °C

Relative density (water = 1): 0.8

0.78 at 78.8 °F

0.79 (Solid)

LogP

0.35

log Kow = 0.35

0.3

Odor

Odor Threshold

Odor Threshold High: 957.0 [mmHg]

Detection odor threshold from AIHA (mean = 960 ppm)

Odor threshold 219 mg/cu m (odor low) 219 mg/cu m (odor high)

Decomposition

Melting Point

25.81 °C

25.4 °C

25 °C

78 °F

UNII

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

40.7 [mmHg]

40.7 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 4.1

42 mmHg at 77 °F

(77 °F): 42 mmHg

Pictograms

Flammable;Irritant

Other CAS

53001-22-2

Absorption Distribution and Excretion

The purpose of this study was to fully characterize the pharmacokinetics of tertiary butyl alcohol in male and female F-344 rats following intravenous administration of 37.5, 75, 150 and 300 mg/kg TBA. TBA was observed to undergo a rapid distribution phase followed by a slower elimination phase. The steady-state volume of distribution for TBA was roughly 4.5 times greater than total body water, and the clearance was lower than the estimated glomerular filtration rate. The elimination of TBA appears to saturate at higher doses, as evidenced by a disproportional increase in area under the concentration-time curve and decreased rate of clearance.

In animals, tert-butanol is absorbed through the lungs and gastrointestinal tract ... .

t-Butyl alcohol moves rapidly from the blood into the tissues. Eleven male Sprague-Dawley rats were cannulated and intravenously given 350 mg/kg (14)C-t-butyl alcohol. At numerous times following injection, blood samples were withdrawn and the samples measured for radioactivity. There were two phases in the elimination of (14)C-t-butyl alcohol from the blood. The first was a rapid phase, which probably represented the distribution of (14)C-t-butyl alcohol from the blood to other body tissues. The second represented a first-order elimination of radioactivity from the blood with a half-life of approximately 8 hr, indicating that (14)C-t-butyl alcohol was being eliminated primarily as metabolic product(s).

For more Absorption, Distribution and Excretion (Complete) data for T-BUTYL ALCOHOL (9 total), please visit the HSDB record page.

Metabolism Metabolites

t-Butyl alcohol is not a substrate for alcohol dehydrogenase or for the peroxidative activity of catalase, therefore, it is used frequently as an example of a non-metabolizable alcohol. tert-Butyl alcohol is a scavenger of the hydroxyl radical and can be oxidized to formaldehyde and acetone from four different systems; (a) iron catalyzed oxidation of ascorbic acid (b) hydrogen peroxide and iron (c) coupled oxidation of xanthine oxidase, an enzymatic bound system (d) NADPH-dependent microsomal electron transfer, a membrane bound system. Because of its special biochemical properties, t-butyl alcohol may be a valuable probe for the detection of hydroxyl radicals in intact cells and in vivo.

In vitro reactions with liver microsomes of mice produced tert-butanol from isobutane.

Male Wistar rats exposed to 50, 100, or 300 ppm methyl tertiary-butyl ether vapor ... showed ... blood concns of tert-butanol which were dose dependent indicating metabolic breakdown of the ether in vivo.

For more Metabolism/Metabolites (Complete) data for T-BUTYL ALCOHOL (6 total), please visit the HSDB record page.

Tert-butanol has known human metabolites that include Tert-butyl hydrogen sulfate and (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[(2-methylpropan-2-yl)oxy]oxane-2-carboxylic acid.

Tert-butanol is a known human metabolite of tert-butyl methyl ether and tert-butyl ethyl ether (ETBE).

Wikipedia

Tert-Butyl_alcohol

Biological Half Life

Two Sprague-Dawley rats were given 1500 mg/kg (14)C-t-butyl alchol by oral gavage. Their blood was sampled at various times following the dosage. ... There was a half-life of 9 hr similar to that seen following intravenous dosing with 350 mg/kg (14)C-t-butyl alchol.

In mice, after a single ip injection of 8.1 mmol tert-butanol/kg body weight, initial blood levels of 8 mmol took 8-9 hr for elimination (blood- tert-butanol half-life was approximately 5 hr). However, after 3 days, inhalation at a vapor concentration to give levels of 8 mmol/L blood, tert-butanol disappeared within 3 hr of removal of mice from the inhalation chamber (half-life of tert- butanol in blood was approximately 1.5 hr).

Use Classification

Fragrance Ingredients

Hazard Classes and Categories -> Flammable - 3rd degree

Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

2-Methyl-2-propanol is formed during the manufacture of propylene oxide from 2-methylpropane in an amount of about 1.2 /ton/ ... per ton of propylene oxide.

2-Methyl-2-propanol is obtained as a byproduct ... /during/ the splitting of methyl tert-butyl ether to highly pure 2-methylpropene or 2-methyl-2-propanol. Similarly, the methyl tert-butyl ether synthesis with slight traces of water in the feedstock (methanol and C4-olefins) produces 2-methyl-2-propanol as a byproduct.

Hydration, in the presence of sulfuric acid, of 1-butene and isobutylene, leads to the production of 2-butanol and tert-butyl alcohol. tert-Butanol is also produced as a by-product from the isobutane oxidation process for manufacture of propylene oxide.

For more Methods of Manufacturing (Complete) data for T-BUTYL ALCOHOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Wholesale and Retail Trade

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Petrochemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Oil and Gas Drilling, Extraction, and Support activities

Plastics Material and Resin Manufacturing

2-Propanol, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 524.3; Procedure: gas chromatography/mass spectrometry; Analyte: t-butyl alcohol; Matrix: finished drinking waters; Detection Limit: 0.046 ug/L.

Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: t-butyl alcohol; Matrix: water; Detection Limit: not provided.

Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: t-butyl alcohol; Matrix: surface water, ground water, and solid matrices; Detection Limit: 7 ug/L.

For more Analytic Laboratory Methods (Complete) data for T-BUTYL ALCOHOL (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Stability Shelf Life

Dates

Computational investigations on kinetics of reaction between t-butanol and OH radical and ozone formation potential

Shemphang Hynniewta, Makroni Lily, Asit K ChandraPMID: 34391199 DOI: 10.1016/j.jmgm.2021.108002

Abstract

The kinetics of the gas-phase atmospheric reaction of t-butanol with OH radicals is computationally studied using the CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) level of calculation. The rate coefficients are evaluated for a wide temperature range of 250-1200 K and the calculated rate coefficient value of 0.83×10cm

molecule

s

at 298K is in close agreement with experimental results. The H-abstraction from the -CH

group is predicted to be the main reaction channel. A weak negative temperature dependence of rate coefficient is observed in 250-300 K. The study also highlighted the possibility of re-generation of OH radicals at higher temperature. The ozone formation potential of t-butanol in the troposphere has also been estimated and discussed.

Immobilized laccase on zinc oxide nanoarray for catalytic degradation of tertiary butyl alcohol

Jantiya Isanapong, Peerapong PornwongthongPMID: 33482503 DOI: 10.1016/j.jhazmat.2021.125104

Abstract

Laccase is an effective biocatalyst in bioremediation process; however, the application of the enzyme is limited due to its cost, recovery, and stability. In this study, we developed, characterized and evaluated the efficiency of immobilized laccase on zinc oxide nanostructure to catalyze biodegradation of TBA in comparison to the suspended enzyme. The results showed that both immobilized and suspended laccase were capable of catalyzing TBA biodegradation; however, the efficiency of the immobilized laccase on TBA removal was higher than that of the suspended enzyme. The repeatability testing revealed the potential of the immobilized laccase for repeatedly catalyzing TBA biodegradation with storage capacity. While the Vof immobilized enzyme was higher than suspended laccase (2.25 ± 0.542 mg TBA/h∙U vs. 1.47 ± 0.185 mg TBA/h∙U), the k

of the immobilized enzyme was higher than the suspended laccase (67.9 ± 20.5 mg TBA/L vs. 33.5 ± 7.10 mg TBA/L). This suggests that the immobilized laccase is better in TBA removal, but has lower affinity with TBA than the suspended enzyme. Thus, immobilization of the enzyme can be applied to increase the efficiency and minimize the use of laccase for TBA remediation.

Does

Zhenwei Gao, Dandan Zhang, Young-Shin JunPMID: 34292702 DOI: 10.1021/acs.est.1c01578

Abstract

The hydroxyl radical,OH, is one of the most reactive free radicals and plays significant roles in the oxidative degradation of organic pollutants and the electron transfer of inorganic ions in natural and engineered environmental processes. To quantitatively determine the contribution of

OH to oxidative reactions, a specific scavenger, such as

-butyl alcohol (TBA), is usually added to eliminate

OH effects. Although TBA is commonly assumed to transform

OH into oxidatively inert products, this study demonstrates that utilizing TBA as an

OH scavenger generates the secondary peroxyl radical (ROO

), influencing the oxidation of transition metals, such as Mn. Although ROO

is less reactive than

OH, it has an extended half-life and a longer diffusion distance that enables more redox reactions, such as the oxidation of Mn

(aq) to Mn

oxide solids. In addition to promoting Mn

(aq) oxidation kinetics, TBA can also affect the crystalline phases, oxidation states, and morphologies of Mn oxide solids. Thus, the oxidative roles of

OH in aqueous redox reactions cannot be examined simply by adding TBA: the effects of secondary ROO

must also be considered. This study urges a closer look at the potential formation of secondary radicals during scavenged oxidative reactions in environmental systems.

Perfluoro-

Tingjuan Wu, Anfeng Li, Kexin Chen, Xingxing Peng, Jing Zhang, Mou Jiang, Shizhen Chen, Xing Zheng, Xin Zhou, Zhong-Xing JiangPMID: 34286714 DOI: 10.1039/d1cc02133h

Abstract

As a versatile quantification and tracking technology, 19F magnetic resonance imaging (19F MRI) provides quantitative "hot-spot" images without ionizing radiation, tissue depth limit, and background interference. However, the lack of suitable imaging agents severely hampers its clinical application. First, because the 19F signals are solely originated from imaging agents, the relatively low sensitivity of MRI technology requires high local 19F concentrations to generate images, which are often beyond the reach of many 19F MRI agents. Second, the peculiar physicochemical properties of many fluorinated compounds usually lead to low 19F signal intensity, tedious formulation, severe organ retention, etc. Therefore, the development of 19F MRI agents with high sensitivity and with suitable physicochemical and biological properties is of great importance. To this end, perfluoro-tert-butanol (PFTB), containing nine equivalent 19F and a modifiable hydroxyl group, has outperformed most perfluorocarbons as a valuable building block for high performance 19F MRI agents. Herein, we summarize the development and application of PFTB-based 19F MRI agents and analyze the strategies to improve their sensitivity and physicochemical and biological properties. In the context of PFC-based 19F MRI agents, we also discuss the challenges and prospects of PFTB-based 19F MRI agents.Improvement of biodiesel production from palm oil by co-immobilization of Thermomyces lanuginosa lipase and Candida antarctica lipase B: Optimization using response surface methodology

Mansour Shahedi, Zohreh Habibi, Maryam Yousefi, Jesper Brask, Mehdi MohammadiPMID: 33383081 DOI: 10.1016/j.ijbiomac.2020.12.181

Abstract

Candida antarctica lipase B (CALB) and Thermomyces lanuginose lipase (TLL) were co-immobilized on epoxy functionalized silica gel via an isocyanide-based multicomponent reaction. The immobilization process was carried out in water (pH 7) at 25 °C, rapidly (3 h) resulting in high immobilization yields (100%) with a loading of 10 mg enzyme/g support. The immobilized preparations were used to produce biodiesel by transesterification of palm oil. In an optimization study, response surface methodology (RSM) and central composite rotatable design (CCRD) methods were used to study the effect of five independent factors including temperature, methanol to oil ratio, t-butanol concentration and CALB:TLL ratio on the yield of biodiesel production. The optimum combinations for the reaction were CALB:TLL ratio (2.1:1), t-butanol (45 wt%), temperature (47 °C), methanol: oil ratio (2.3). This resulted in a FAME yield of 94%, very close to the predicted value of 98%.Insight into Morphology Change of Chitin Microspheres using Tertiary Butyl Alcohol/H

Daofa Ying, Zhenggang Wang, Yiran Zheng, Jie Cai, Lina ZhangPMID: 33205586 DOI: 10.1002/marc.202000502

Abstract

The morphology of materials usually plays a significant role in their applications; the mechanical properties of the materials and characteristics such as specific surface area, surface energy, adsorbability, and wettability are dependent on the morphology. This study is focused on studying the effects of different tertiary butyl alcohol (TBA) aqueous solutions on the freeze-dried morphologies of chitin microspheres (CMs). By constructing a TBA/HO phase diagram, the underlying mechanisms of morphology change are explored. It is found that by freeze drying the CMs with 20 and 100 wt% TBA, a fine nanofiber weaved pore structure can be obtained. Away from these two ratios, the nanofibers are oppressed by the large crystals formed during the precool process or bind together due to the existence of water in the secondary drying stage, poor morphology and pore characteristics appearing. Moreover, the 20 wt% TBA freeze-drying route is conducive to split the CMs and other polysaccharide (PS) microspheres. The split method is also helpful for exploring the internal structure of the microspheres. Therefore, this study makes it possible to simplify the morphology control of CMs, which helps in the characterization of porous PS-based microspheres.

Effect of tert-alcohol functional imidazolium salts on oligomerization and fibrillization of amyloid β (1-42) peptide

Madhukar S Said, Govinda R Navale, Ashok Yadav, Nilesh Khonde, Sandip S Shinde, Anjali JhaPMID: 32987324 DOI: 10.1016/j.bpc.2020.106480

Abstract

Imidazolium based IL's has gained vast interest in developing biological applications. Oligomerization and fibrillization of amyloid β (1-42) peptide are mainly responsible for the extra-neuronal deposition of amyloid fibrils in neurodegenerative disorders like Alzheimer's disease (AD). Here, we report an effect of tert-BuOH-functional imidazolium ILs on oligomerization and fibrillization of amyloid β (1-42) Peptide in vitro. In this study, a series of these [alkyl-OHim][OMs] ILs with methyl sulphonate counter anion by varying alkyl chains were used. Among the seven protic ILs, four showed strong binding and inhibition activity for the formation of amyloid β (1-42) aggregation by using Thioflavin T fluorescence binding assay. The secondary structural analysis of the peptide, pre-incubated with active ILs shows the loss of ordered β-sheet amyloid structure. The longer alkyl chain ILs showed that an increased in amyloid binding and hence an inhibition effect on amyloid aggregation was enhanced. Thus, we propose that ILs could be presented as potential candidates for therapeutic intervention against Alzheimer's disease (AD).

Esterification of Fructose-oleic Acid by tert-Butanol/Dimethyl Sulfoxide and by 2-Methyl-2-butanol/Dimethyl Sulfoxide

Serap Çetinkaya, Ali Fazıl Yenidünya, Faika Başoğlu, Zübeyda Akın Polat, Sümeyra SavaşPMID: 32908100 DOI: 10.5650/jos.ess20142

Abstract

In this study two different strategy were followed to obtain a D-fructose-oleic acid ester. One of the strategies has been well established enzymatic synthesis of an ester bond. The other strategy excluded the biocatalyst and only used a mixture of two organic solvents as the reaction media, 2-methyl-2-butanol / dimethyl sulfoxide or tert-butanol / dimethyl sulfoxide for the production of D-fructose-oleic acid ester. Ester products obtained were characterised by using FT-IR, NMR, by MS. Product yield was also assessed by HPLC. Results of structural analyses and yield measurement indicated that two approaches produced almost identical ester products.Synthesis of Ribose - Oleic Acid Esters in the Presence- and Absence of Candida antarctica Lipase B

Serap Çetinkaya, Ali Fazıl Yenidünya, Faika Başoğlu, Kamuran SaraçPMID: 32641616 DOI: 10.5650/jos.ess20086

Abstract

D-ribose-oleic acid esters were produced with or without a biocatalyst, using in the same organic media, dimethyl sulfoxide (DMSO): tert-butanol (TBU) or 2-methyl-2-butanol (2M2B). The yield of the ester product was above 90% in both of the reactions. The biocatalyst used was lipase B of Candida antarctica. Molecular characterization was performed by using all the analytical methods available: IR,H-NMR and

C-NMR, HSQC, and ESI-MS.

Jayesh Sonje, Seema Thakral, Raj Suryanarayanan

PMID: 32633520 DOI: 10.1021/acs.molpharmaceut.0c00492